molecular formula C17H14ClN3 B12535739 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline CAS No. 654650-57-4

1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B12535739
CAS No.: 654650-57-4
M. Wt: 295.8 g/mol
InChI Key: BAGUAJWVCQWOBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazoloquinoline core, makes it a subject of interest for researchers aiming to develop new therapeutic agents.

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5-amine under acidic conditions, followed by cyclization to form the pyrazoloquinoline core. Industrial production methods often employ microwave-assisted reactions or metal-catalyzed reactions to enhance yield and reduce reaction time .

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline involves its interaction with various molecular targets. The compound is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer cell growth and survival. Additionally, it can interfere with the function of topoisomerases, enzymes that are essential for DNA replication and transcription .

Comparison with Similar Compounds

1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline can be compared with other quinoline derivatives such as:

The unique structure of this compound, particularly the presence of the pyrazoloquinoline core, distinguishes it from other similar compounds and contributes to its diverse biological activities.

Properties

CAS No.

654650-57-4

Molecular Formula

C17H14ClN3

Molecular Weight

295.8 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-methyl-4,5-dihydropyrazolo[4,3-c]quinoline

InChI

InChI=1S/C17H14ClN3/c1-11-13-10-19-15-8-4-2-6-12(15)17(13)21(20-11)16-9-5-3-7-14(16)18/h2-9,19H,10H2,1H3

InChI Key

BAGUAJWVCQWOBN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1CNC3=CC=CC=C32)C4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.